molecular formula C11H15N5O B1470753 4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one CAS No. 1499856-41-5

4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one

Cat. No.: B1470753
CAS No.: 1499856-41-5
M. Wt: 233.27 g/mol
InChI Key: OWWFWJNUOJZJBK-UHFFFAOYSA-N
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Description

4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one is a useful research compound. Its molecular formula is C11H15N5O and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA gyrase, an enzyme that relieves strain while double-stranded DNA is being unwound by helicase . This interaction is significant as it can inhibit the enzyme’s activity, leading to potential antibacterial effects. Additionally, the compound’s interaction with other biomolecules can influence its therapeutic properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the DNA gyrase enzyme, which plays a role in DNA replication and transcription . This can lead to changes in gene expression and cellular metabolism, potentially resulting in antibacterial effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of DNA gyrase by binding to the enzyme, preventing it from relieving strain during DNA unwinding . This inhibition can lead to the disruption of DNA replication and transcription, ultimately affecting bacterial cell survival. Additionally, the compound may influence other molecular pathways, contributing to its therapeutic properties.

Properties

IUPAC Name

4-(6-amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17)(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWFWJNUOJZJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N3CCNC(=O)C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.